D6-alpha-dihydrotetrabenazine
Description
Contextualizing Deuterated Analogs in Chemical Biology and Pharmaceutical Research
In the realm of chemical biology and pharmaceutical research, deuterated analogs represent a sophisticated approach to refining the properties of biologically active molecules. clearsynthdiscovery.com Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, effectively doubling its mass. wikipedia.org This seemingly subtle alteration can have profound effects on a molecule's metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism. nih.govresearchgate.net This "kinetic isotope effect" can lead to a longer half-life and more consistent plasma concentrations of a compound, potentially enhancing its therapeutic profile or utility as a research probe. clearsynthdiscovery.comwikipedia.org Pharmaceutical companies are increasingly investing in the development of deuterated analogs for a range of therapeutic areas, including central nervous system disorders. pharmaffiliates.com
Derivation and Significance of D6-alpha-Dihydrotetrabenazine as a Research Probe
This compound is a deuterated version of alpha-dihydrotetrabenazine (α-HTBZ), a principal active metabolite of tetrabenazine (B1681281). patsnap.comacs.org Tetrabenazine itself is a well-established inhibitor of the vesicular monoamine transporter 2 (VMAT2). patsnap.comdrugs.com The "D6" designation indicates that six hydrogen atoms in the two methoxy (B1213986) groups of the parent molecule have been replaced with deuterium. acs.org This specific modification is designed to slow down the metabolism of the compound, thereby providing a more stable and prolonged interaction with its target, VMAT2. acs.orgnih.gov This enhanced stability makes this compound an invaluable research tool for studying VMAT2 in vitro and in vivo.
Overview of Vesicular Monoamine Transporter 2 (VMAT2) and its Role in Neurotransmitter Regulation for Research
Vesicular monoamine transporter 2 (VMAT2) is a crucial protein embedded in the membranes of synaptic vesicles within neurons. nih.govnih.gov Its primary function is to transport monoamine neurotransmitters—such as dopamine (B1211576), serotonin (B10506), norepinephrine (B1679862), and histamine—from the neuron's cytoplasm into these vesicles. ontosight.aiwikipedia.org This packaging process is essential for the subsequent release of these neurotransmitters into the synapse, the space between neurons, which is fundamental for neuronal communication. nih.gov By regulating the amount of neurotransmitter available for release, VMAT2 plays a pivotal role in modulating a vast array of physiological and cognitive processes. nih.govontosight.ai Dysregulation of VMAT2 has been implicated in a variety of neuropsychiatric disorders, making it a significant target for both therapeutic intervention and basic research. nih.govnih.gov
Rationale for Deuterium Incorporation in Research Compounds
The strategic incorporation of deuterium into research compounds is driven by the desire to improve their pharmacokinetic properties for experimental purposes. nih.gov By replacing hydrogen atoms at sites susceptible to metabolic breakdown with deuterium, researchers can create molecules that are more resistant to enzymatic degradation. nih.govtandfonline.com This leads to several advantages in a research context:
Prolonged Half-Life: A slower rate of metabolism results in a longer half-life, allowing for more sustained exposure of the target protein or system to the research compound. wikipedia.org
Reduced Metabolic Variability: Deuteration can lead to more predictable and less variable plasma concentrations of the compound and its active metabolites. nih.gov
Enhanced Target Engagement: A more stable compound can maintain its interaction with the target for a longer duration, facilitating more precise and reliable experimental outcomes.
This approach, often referred to as a "deuterium switch," has been successfully applied to develop molecules with improved characteristics for both research and clinical applications. uniupo.it
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,11bR)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m1/s1/i3D3,4D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-CNKZGOAESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2[C@H]3C[C@H]([C@@H](CN3CCC2=C1)CC(C)C)O)OC([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601112525 | |
| Record name | (2R,3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-di(methoxy-d3)-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601112525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1583277-30-8, 1351947-41-5 | |
| Record name | (2R,3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-di(methoxy-d3)-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1583277-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D6-alpha-dihydrotetrabenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351947415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-d6-alpha-Dihydrotetrabenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1583277308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-di(methoxy-d3)-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601112525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D6-.ALPHA.-DIHYDROTETRABENAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVD62G7QFO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (+)-D6-.ALPHA.-DIHYDROTETRABENAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FME37GFT9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Isomeric Purity for Research Applications
Strategies for the Stereoselective Synthesis of D6-alpha-Dihydrotetrabenazine and its Stereoisomers
The synthesis of this compound is a multi-step process that requires precise control over stereochemistry and isotopic labeling. The biologically active form, (+)-α-dihydrotetrabenazine, possesses the (2R, 3R, 11bR) absolute configuration, which is crucial for its high affinity to the vesicular monoamine transporter 2 (VMAT2). umich.edumedchemexpress.com
Chemical Transformations for Deuterium (B1214612) Incorporation
The introduction of deuterium into the tetrabenazine (B1681281) structure is a critical step in the synthesis of this compound. This is typically achieved by modifying the classical synthesis of tetrabenazine. One common strategy involves the use of deuterated reagents during key synthetic steps. For instance, the two methoxy (B1213986) groups at the 9 and 10 positions are targeted for deuteration, as these are primary sites of metabolic O-demethylation by enzymes like CYP2D6. bioscientia.denih.gov The synthesis can start from a dihydroisoquinoline intermediate which is then cyclized to form the core tetrabenazine skeleton with deuterium already incorporated into the methoxy groups. nih.gov This metabolic stability is a key feature, as it leads to a longer half-life of the active metabolites. bioscientia.denih.gov
Another key transformation is the stereoselective reduction of the ketone group in tetrabenazine to form the α- and β-dihydrotetrabenazine diastereomers. nih.gov The use of a deuterated reducing agent, such as sodium borodeuteride (NaBD4), can be employed to introduce deuterium at the 2-position, although for this compound, the focus is on the methoxy groups.
Resolution and Isolation Techniques for Enantiomeric Purity in Research Batches
Achieving high enantiomeric purity is paramount, as the biological activity of dihydrotetrabenazine (B1670615) resides almost exclusively in the (+)-α-isomer. umich.edu Several techniques are employed to separate the enantiomers of α-dihydrotetrabenazine.
One effective method is chiral high-performance liquid chromatography (HPLC) . umich.eduresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation. For example, a Pirkle-type chiral stationary phase, such as a (S)-valine-(R)-1-(α-naphthyl)ethylamine column, has been successfully used. umich.eduresearchgate.net Repetitive injections onto a preparative chiral HPLC column can yield sufficient quantities of the pure enantiomers for research purposes. umich.edu The mobile phase composition, typically a mixture of solvents like n-hexane, 1,2-dichloroethane, ethanol, and a small amount of an acid like trifluoroacetic acid, is optimized to achieve baseline separation. researchgate.net
Another approach is enzymatic resolution . This method takes advantage of the stereoselectivity of enzymes to catalyze a reaction on only one of the enantiomers in a racemic mixture. umich.edu For instance, enantiospecific enzymatic hydrolysis can be used to separate the enantiomers of dihydrotetrabenazine derivatives. umich.edu
Diastereomeric salt formation and crystallization is a classical resolution technique that can be applied on a larger scale. nih.govresearchgate.net A racemic mixture of α-dihydrotetrabenazine is treated with a chiral acid, such as p-toluoyl-(L)-tartaric acid, to form diastereomeric salts. nih.govresearchgate.net These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The desired enantiomer can then be recovered from the salt. nih.gov
Radiosynthetic Approaches for Radiolabeled this compound Derivatives
Radiolabeled derivatives of dihydrotetrabenazine are invaluable tools for in vivo imaging of VMAT2 using Positron Emission Tomography (PET). nih.govnih.gov This non-invasive technique allows for the study of neurodegenerative diseases like Parkinson's disease. nih.gov
Incorporation of Carbon-11 and Fluorine-18 (B77423) for Positron Emission Tomography (PET) Research Ligands
Carbon-11 (¹¹C) is a commonly used positron-emitting radionuclide for PET tracers due to its short half-life (20.4 minutes), which allows for multiple scans in the same subject on the same day. mdpi.com The synthesis of [¹¹C]-(+)-α-dihydrotetrabenazine typically involves the O-methylation of the precursor, (+)-α-9-O-desmethyldihydrotetrabenazine, using [¹¹C]methyl iodide ([¹¹C]CH₃I). umich.edunih.gov This reaction is often carried out in the presence of a base, such as potassium hydroxide, in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov Automated synthesis procedures have been developed to ensure rapid and efficient production of the radiotracer. nih.gov
Fluorine-18 (¹⁸F) offers the advantage of a longer half-life (109.8 minutes), which is more suitable for longer imaging protocols and for distribution to facilities without an on-site cyclotron. thno.orgfrontiersin.org A deuterated and fluorinated analog, [¹⁸F]D6-FP-(+)-DTBZ ([¹⁸F]9-O-hexadeutero-3-fluoropropoxyl-(+)-dihydrotetrabenazine), has been developed as a VMAT2 imaging agent. nih.gov The synthesis involves a one-step radiolabeling reaction where a precursor is reacted with [¹⁸F]fluoride. nih.gov The development of novel labeling methods, such as those using silicon-fluoride acceptors (SiFA), aims to simplify the incorporation of ¹⁸F into complex molecules under mild conditions. youtube.com
Optimization of Radiochemical Yield and Purity for Tracer Applications
For PET tracers, achieving high radiochemical yield and purity is crucial. The radiochemical yield refers to the amount of radioactivity incorporated into the desired product, while radiochemical purity indicates the percentage of the total radioactivity that is present in the desired chemical form.
Optimization strategies include:
Precursor Concentration: The amount of the non-radioactive precursor molecule is a critical parameter. nih.gov
Reaction Conditions: Temperature, reaction time, and the choice of solvent and base are carefully optimized to maximize the yield and minimize the formation of byproducts. nih.govnih.gov
Purification: After the radiolabeling reaction, the crude product is purified to remove unreacted radionuclide and chemical impurities. Solid-phase extraction (SPE) using cartridges, such as alumina (B75360) Sep-Pak, is a common and efficient purification method. nih.govnih.gov
High-throughput methods using droplet-based microreactors are being explored to rapidly screen and optimize reaction conditions, significantly reducing the time and resources required compared to traditional methods. nih.gov
Characterization Techniques for Confirming Deuteration and Isomeric Purity in Research Samples
A combination of analytical techniques is essential to confirm the successful deuteration and the isomeric purity of this compound.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular weight, which will be higher for the deuterated compound compared to its non-deuterated counterpart. This confirms the incorporation of the correct number of deuterium atoms. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying the different isomers and their metabolites in biological samples. nih.govnih.gov
Chiral High-Performance Liquid Chromatography (HPLC): As mentioned earlier, chiral HPLC is the gold standard for determining the enantiomeric purity of the final product. umich.eduresearchgate.netnih.gov By comparing the retention times of the synthesized compound with those of known standards, the ratio of the desired (+)-α-isomer to the other stereoisomers can be accurately determined. researchgate.net UV detection is typically used to monitor the separated isomers. researchgate.net
Below is a table summarizing the key characterization techniques and their applications:
| Technique | Application | Key Findings |
| ¹H-NMR | Structural elucidation | Confirms the basic molecular framework. |
| ²H-NMR | Confirmation of deuteration | Directly detects the presence and location of deuterium atoms. |
| HRMS | Confirmation of isotopic incorporation | Provides exact mass, confirming the number of deuterium atoms. |
| LC-MS/MS | Isomer quantification and metabolite identification | Separates and quantifies different stereoisomers and their metabolites. nih.govnih.gov |
| Chiral HPLC | Determination of enantiomeric purity | Separates and quantifies the enantiomers, ensuring the desired stereoisomer is dominant. umich.eduresearchgate.net |
Spectroscopic Methods in Synthetic Verification
The verification of the chemical structure and isotopic incorporation in this compound is critically dependent on a suite of spectroscopic techniques. These methods provide unambiguous evidence of the successful synthesis and deuteration at specific molecular positions. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with liquid chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the structural elucidation of this compound.
¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule, helping to confirm the core structure of the benzo[a]quinolizine ring system.
²H NMR (Deuterium NMR) is a specialized technique used to directly observe the deuterium nuclei. This method provides definitive proof of deuterium incorporation and can be used to quantify the level of deuteration at the intended sites.
Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight of the synthesized compound, thereby confirming the incorporation of the six deuterium atoms.
Liquid Chromatography-Mass Spectrometry (LC-MS) is routinely used to verify the molecular weight of the final product. The expected molecular weight for this compound (C₁₉H₂₃D₆NO₃) is approximately 325.48 g/mol , a noticeable increase from the non-deuterated alpha-dihydrotetrabenazine (C₁₉H₂₉NO₃, approx. 319.44 g/mol ). simsonpharma.comsimsonpharma.com This mass shift is a key indicator of successful synthesis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can further confirm the elemental composition and, consequently, the successful isotopic labeling.
Tandem Mass Spectrometry (LC-MS/MS) is employed for structural confirmation by analyzing the fragmentation patterns of the molecule. nih.govnih.gov This technique is also crucial for the quantitative analysis of the compound and its isomers in complex matrices. nih.govnih.govresearchgate.net
The combination of these spectroscopic methods provides a comprehensive characterization of this compound, ensuring both its structural integrity and high isotopic purity for research applications.
Table 1: Spectroscopic Verification Techniques for this compound
| Technique | Application | Key Findings |
|---|---|---|
| ¹H NMR | Structural confirmation of the organic framework. | Verifies the core molecular structure and shows the reduction of signals for protons at the methoxy positions. |
| ²H NMR | Direct detection of deuterium. | Confirms the presence and location of the deuterium labels. |
| LC-MS | Molecular weight determination and purity assessment. | Confirms the correct molecular weight, indicating successful incorporation of six deuterium atoms. |
| LC-MS/MS | Structural confirmation and quantification. | Provides fragmentation data to verify the structure and enables precise quantification of isomers. nih.govnih.gov |
| HRMS | Precise mass measurement. | Confirms the elemental formula and isotopic composition with high accuracy. |
Chromatographic Analysis for Isomeric Resolution
Tetrabenazine and its metabolites, including dihydrotetrabenazine (HTBZ), are chiral molecules existing as multiple stereoisomers. nih.gov Dihydrotetrabenazine has three stereocenters, resulting in eight possible stereoisomers. nih.govgoogle.com The alpha (α) and beta (β) designations refer to the orientation of the hydroxyl group formed from the reduction of the ketone in the parent tetrabenazine molecule. researchgate.net For research and potential clinical applications, the separation and quantification of the specific (+)-alpha isomer from the other seven isomers is essential. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.
A robust liquid chromatography–tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of the four major HTBZ isomers: (+)-α-HTBZ, (−)-α-HTBZ, (+)-β-HTBZ, and (−)-β-HTBZ. nih.govnih.gov This methodology is directly applicable to the analysis of their deuterated counterparts. Chromatographic separation is typically achieved using a C18 reversed-phase column under gradient conditions. nih.gov The mobile phase often consists of an aqueous component with an acid modifier, such as 0.1% formic acid in water, and an organic component, like 0.1% formic acid in acetonitrile. nih.gov The gradient elution, which involves a programmed change in the mobile phase composition over time, allows for the successful resolution of the closely related isomers. nih.gov
For achieving enantiomeric resolution (separating (+) and (-) isomers), chiral chromatography is required.
Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times and thus, separation. Columns such as those based on amylose (B160209) tris(3,5-dimethylphenylcarbamate) or similar polysaccharide derivatives have proven effective. nih.gov For instance, a Chiralpak IC column has been successfully used to resolve dihydrotetrabenazine isomers, often with a mobile phase of methanol (B129727) or isopropanol (B130326) containing a small amount of an amine modifier like diethylamine (B46881) (Et₂NH) to improve peak shape. nih.gov
The development of these advanced chromatographic methods is indispensable for ensuring the isomeric purity of this compound. It allows researchers to isolate the desired stereoisomer and accurately study its specific properties.
Table 2: Example Chromatographic Conditions for Dihydrotetrabenazine Isomer Analysis
| Parameter | Description | Reference |
|---|---|---|
| Technique | Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |
| Column | Acquity BEH C18, 2.1 × 100 mm, 1.7 µm | nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | nih.gov |
| Flow Rate | 0.6 mL/min | nih.gov |
| Separation Mode | Gradient Elution | nih.gov |
| Technique | Chiral HPLC | nih.gov |
| Column | Chiralpak IC | nih.gov |
| Mobile Phase | 100% MeOH + 0.1% Et₂NH | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Detection | UV 220 nm | nih.gov |
Molecular and Cellular Pharmacology of D6 Alpha Dihydrotetrabenazine in Research Models
Elucidation of VMAT2 Binding Kinetics and Affinity Using D6-alpha-Dihydrotetrabenazine
In Vitro Receptor Binding Assays with Membrane Homogenates
In vitro studies utilizing membrane homogenates have been instrumental in characterizing the binding properties of this compound (D6-α-HTBZ) to the vesicular monoamine transporter 2 (VMAT2). Research indicates that the deuterated metabolites of deutetrabenazine, including D6-α-HTBZ, retain similar binding affinities for VMAT2 as their non-deuterated counterparts. cambridge.org The primary pharmacological action of these compounds is the inhibition of VMAT2, which leads to the depletion of monoamine neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) from presynaptic nerve terminals. nih.gov VMAT2 is responsible for transporting these monoamines from the cytoplasm into synaptic vesicles for storage and subsequent release. nih.gov
Binding assays have demonstrated that the affinity of dihydrotetrabenazine (B1670615) (DTBZ) derivatives for VMAT2 is highly stereospecific. nih.gov For instance, the (+)-enantiomer of dihydrotetrabenazine exhibits a significantly higher binding affinity (Ki = 0.97 ± 0.48 nM) compared to the (-)-enantiomer (Ki = 2.2 ± 0.3 μM). nih.govnih.gov This stereoselectivity underscores the specific molecular interactions required for high-affinity binding to the transporter. The mechanism of inhibition by tetrabenazine (B1681281) and its metabolites is thought to involve a two-step process: an initial low-affinity binding to the lumenal-open state of VMAT2, followed by a conformational change that results in a high-affinity, dead-end occluded complex. elifesciences.orgnih.govbiorxiv.org This effectively traps the transporter, preventing it from cycling and transporting monoamines. elifesciences.orgnih.gov
The following table summarizes the VMAT2 binding affinities (Ki values) for various tetrabenazine and dihydrotetrabenazine stereoisomers from a study using rat brain striatum membrane homogenates.
| Compound | Ki (nM) |
| (+)-(3R,11bR)-Tetrabenazine | 4.47 |
| (-)-(3S,11bS)-Tetrabenazine | 36,400 |
| (+)-(2R,3R,11bR)-Dihydrotetrabenazine | 3.96 |
| (-)-(2S,3S,11bS)-Dihydrotetrabenazine | Not specified |
| (+)-(2S,3R,11bR)-Dihydrotetrabenazine | Not specified |
| (-)-(2R,3S,11bS)-Dihydrotetrabenazine | Not specified |
| Data from a study by Sun, et al. (2018). nih.govnih.gov |
Stereospecificity of this compound Binding to VMAT2 in Research Contexts
The binding of this compound to VMAT2 is characterized by a high degree of stereospecificity, a fundamental aspect of its pharmacological activity. nih.gov Research has consistently shown that the different stereoisomers of dihydrotetrabenazine exhibit markedly different affinities for VMAT2. nih.govnih.gov The (+)-α-dihydrotetrabenazine isomer demonstrates a significantly higher potency as a VMAT2 inhibitor compared to its corresponding β-isomer and other stereoisomers. researchgate.net
Specifically, studies have identified the (+)-(2R,3R,11bR)-dihydrotetrabenazine isomer as having the highest affinity for VMAT2, with a Ki value of 3.96 nM. nih.govnih.gov In stark contrast, the (-)-enantiomer of tetrabenazine is virtually inactive. nih.gov This pronounced difference in binding affinity highlights the critical role of the specific three-dimensional arrangement of the molecule for its interaction with the VMAT2 binding site. The (3R,11bR)-configuration, in particular, has been identified as a key determinant for high-affinity binding to VMAT2. nih.govnih.gov
The deuteration of tetrabenazine to form deutetrabenazine does not alter this inherent stereospecificity. The resulting deuterated dihydrotetrabenazine metabolites retain the VMAT2 binding affinities of their non-deuterated forms. cambridge.org The primary advantage of deuteration lies in its effect on the molecule's pharmacokinetics, not its direct interaction with the target receptor. nih.gov Therefore, the potent and selective inhibition of VMAT2 by this compound is a direct consequence of the stereospecific nature of the binding interaction.
Investigation of this compound Interactions with Monoaminergic Systems
Impact on Monoamine Depletion Mechanisms in Cellular Models
The primary mechanism by which this compound exerts its effects on monoaminergic systems is through the potent inhibition of the vesicular monoamine transporter 2 (VMAT2). nih.govresearchgate.net This inhibition leads to a depletion of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine, within the central nervous system. nih.gov In cellular models, this action is understood to occur at the level of the presynaptic neuron. VMAT2 is responsible for the crucial step of packaging monoamines from the cytoplasm into synaptic vesicles. nih.gov By binding to and inhibiting VMAT2, this compound prevents this sequestration, leaving the monoamines exposed to metabolic enzymes in the cytoplasm. nih.gov
This disruption of the normal storage process results in a reduced amount of neurotransmitter available for release into the synaptic cleft upon neuronal firing. The consequence is a decrease in monoaminergic neurotransmission. nih.gov The depletion of dopamine, in particular, is considered the key therapeutic action for conditions characterized by hyperkinetic movements. nih.govresearchgate.net Research has shown that the binding of tetrabenazine and its metabolites to VMAT2 is reversible and highly selective. researchgate.net Studies using radiolabeled tracers have demonstrated that dopamine-depleting agents can influence the binding of dihydrotetrabenazine to VMAT2, suggesting a dynamic interplay within the vesicular storage system. nih.gov
Analysis of VMAT2 Inhibition Mechanisms by Deuterated Analogs
The inhibition of VMAT2 by deuterated analogs like this compound is fundamentally the same as that of their non-deuterated counterparts at the molecular level. cambridge.org The key difference conferred by deuteration is not in the mechanism of action but in the metabolic stability of the compound. nih.govnih.govnih.gov Deuterium (B1214612), being a heavier isotope of hydrogen, forms a stronger covalent bond with carbon. drugs.comnih.gov In deutetrabenazine, deuterium is strategically placed at the methoxy (B1213986) groups, which are primary sites of metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govnih.govdrugs.com
This strengthened bond slows down the rate of metabolism of the active dihydrotetrabenazine metabolites. nih.govnih.govnih.gov The result is a prolonged half-life of the active metabolites in the plasma. nih.govnih.govnih.gov This altered pharmacokinetic profile means that the inhibitory effect on VMAT2 is sustained for a longer period, allowing for less frequent administration. nih.gov The mechanism of VMAT2 inhibition itself remains the same: the inhibitor binds to the transporter, locking it in an occluded state and preventing the uptake of monoamines into synaptic vesicles. elifesciences.orgnih.govbiorxiv.orgbiorxiv.org Therefore, the innovation of deuteration lies in optimizing the pharmacokinetic properties to enhance the duration of the well-established VMAT2 inhibitory effect. nih.govnih.gov
Comparative Pharmacological Profiling with Non-Deuterated Analogs in Research Systems
Comparative studies of deuterated and non-deuterated analogs of tetrabenazine have been a key area of research to understand the pharmacological advantages conferred by deuteration. The primary distinction lies in the pharmacokinetic profiles of the compounds, rather than their direct pharmacological action at the VMAT2 receptor. researchgate.netnih.gov
Despite these pharmacokinetic differences, the in vitro binding affinities of the deuterated and non-deuterated dihydrotetrabenazine isomers for VMAT2 are comparable. researchgate.net The fundamental mechanism of VMAT2 inhibition remains the same for both deuterated and non-deuterated analogs. researchgate.net The improved metabolic stability of the deuterated compounds, however, is considered to provide a more favorable tolerability profile. nih.gov
The following table presents a comparative overview of the pharmacokinetic parameters of deuterated and non-deuterated dihydrotetrabenazine metabolites from a clinical study.
| Parameter | Deuterated (from Deutetrabenazine) | Non-Deuterated (from Tetrabenazine) |
| Total (α+β)-HTBZ Mean Elimination Half-life | ~Doubled | Standard |
| Total (α+β)-HTBZ Mean Exposure (AUC) | ~Twofold Increase | Standard |
| Total (α+β)-HTBZ Mean Peak Plasma Concentration (Cmax) | Marginally Increased | Standard |
| Data from a study by a Teva Pharmaceutical Industries-led research group. nih.gov |
Evaluation of Binding Affinities Across Receptor Panels
The principal pharmacological target of this compound is VMAT2, a transport protein responsible for packaging monoamine neurotransmitters into synaptic vesicles. drugbank.com The binding affinity of the non-deuterated (+)-alpha-dihydrotetrabenazine isomer to VMAT2 has been shown to be exceptionally high. In vitro studies using rat brain striatum have demonstrated a high affinity of the (+)-isomer for VMAT2, with a reported inhibitor constant (Ki) of 0.97 ± 0.48 nM. nih.gov Conversely, the (-)-isomer exhibits significantly lower affinity, with a Ki of 2.2 ± 0.3 µM, highlighting the stereospecificity of this interaction. nih.gov Research indicates that the alpha-isomer of dihydrotetrabenazine has a 3 to 4 times greater affinity for VMAT2 compared to its beta-counterpart.
While VMAT2 is the primary target, the potential for off-target binding of the metabolites of deutetrabenazine, which includes this compound, has been investigated. A study evaluating the binding of deuterated dihydrotetrabenazine (deuHTBZ) metabolites to a panel of receptors revealed that while the primary activity is at VMAT2, some metabolites exhibit appreciable affinity for other receptors at higher concentrations. Specifically, the mixture of deuterated metabolites showed interactions with dopamine D2S and D3 receptors, as well as serotonin 5-HT1A, 5-HT2B, and 5-HT7 receptors. researchgate.netnih.gov It is important to note that these findings are for a mixture of the four deuterated stereoisomers, and the specific contribution of this compound to this off-target binding profile has not been fully elucidated from the available literature. researchgate.netnih.gov However, another study indicated that the primary metabolite of a related compound, valbenazine, which is the single isomer (+)-α-HTBZ, showed negligible affinity for off-target dopamine, serotonin, and adrenergic receptors. nih.gov
Table 1: Binding Affinity of Dihydrotetrabenazine Isomers for VMAT2
| Compound | Ki (nM) | Tissue Source |
|---|---|---|
| (+)-alpha-Dihydrotetrabenazine | 0.97 ± 0.48 | Rat Brain Striatum |
| (-)-alpha-Dihydrotetrabenazine | 2200 ± 300 | Rat Brain Striatum |
| (+)-α-HTBZ | 3.96 | Not Specified |
| (-)-α-HTBZ | 23700 | Not Specified |
This table presents data for the non-deuterated isomers of alpha-dihydrotetrabenazine. Data specific to this compound is limited.
Assessment of Functional Activity in Model Systems
The functional consequence of this compound binding to VMAT2 is the inhibition of monoamine uptake into presynaptic vesicles. drugbank.com This action leads to a depletion of monoamine stores, including dopamine, serotonin, and norepinephrine, which can then be metabolized by monoamine oxidase. The reduction in vesicular packaging and subsequent release of these neurotransmitters is the core mechanism underlying the therapeutic effects of deutetrabenazine in hyperkinetic movement disorders. drugbank.comnih.gov
In vitro functional assays have quantified the inhibitory potency of dihydrotetrabenazine isomers. For instance, the half-maximal inhibitory concentration (IC50) for the inhibition of dopamine transport by the alpha-isomer of dihydrotetrabenazine has been reported to be approximately 12 nM, compared to 35 nM for the beta-isomer. This further underscores the greater potency of the alpha-isomer in modulating VMAT2 function.
A study investigating a novel derivative of dihydrotetrabenazine, (+)-9-trifluoroethoxy-α-dihydrotetrabenazine, provided comparative functional data for the non-deuterated parent compound, α-dihydrotetrabenazine (HTBZ). In an in vitro [3H]DA uptake assay in rat striatal synaptosomes, HTBZ demonstrated an IC50 value of 30.61 nM for the inhibition of dopamine transport function of rat VMAT2. nih.gov The deuterated metabolites of deutetrabenazine have been shown to be the active moieties that inhibit VMAT2, with the (+) metabolites exhibiting half-maximal inhibitory concentrations of around 10 nM.
Table 2: Functional Activity of Dihydrotetrabenazine Isomers
| Compound | Assay | IC50 (nM) | Model System |
|---|---|---|---|
| alpha-Dihydrotetrabenazine | VMAT2 Inhibition | ~12 | Not Specified |
| beta-Dihydrotetrabenazine | VMAT2 Inhibition | ~35 | Not Specified |
| α-Dihydrotetrabenazine (HTBZ) | [3H]DA Uptake Inhibition | 30.61 | Rat Striatal Synaptosomes |
| (+) metabolites of Deutetrabenazine | VMAT2 Inhibition | ~10 | Not Specified |
This table includes data for both deuterated and non-deuterated isomers of dihydrotetrabenazine from various studies.
Metabolic Pathways and Isotopic Effects in Research Investigations
Detailed Mapping of D6-alpha-Dihydrotetrabenazine Metabolic Transformations in Preclinical Models
The metabolic fate of this compound is a critical aspect of its pharmacological profile. Preclinical investigations using in vitro hepatic systems have been instrumental in mapping its biotransformation pathways.
Identification of Phase I and Phase II Metabolites in In Vitro Hepatic Systems
In vitro studies using human liver microsomes and cytosol are standard methods to identify the metabolic pathways of drug candidates. youtube.comnih.gov These systems contain the necessary enzymatic machinery, including cytochrome P450 (CYP) enzymes for Phase I reactions and various transferases for Phase II conjugation reactions. youtube.comnih.gov
For this compound, the parent compound, deutetrabenazine, undergoes extensive first-pass metabolism primarily by carbonyl reductases to form its major active metabolites: this compound (d6-α-HTBZ) and d6-beta-dihydrotetrabenazine (d6-β-HTBZ). drugbank.com These metabolites are structurally similar, differing only in the orientation of the hydroxyl group.
Subsequent metabolism of these deuterated active metabolites proceeds through Phase I and Phase II pathways. Phase I reactions, predominantly oxidation, are catalyzed by CYP enzymes. youtube.com Phase II reactions involve the conjugation of the metabolites with endogenous molecules to increase their water solubility and facilitate excretion. youtube.com While specific studies detailing the full range of Phase I and II metabolites for this compound are not extensively published, the pathways are expected to mirror those of the non-deuterated counterpart, alpha-dihydrotetrabenazine, which include O-dealkylation and hydroxylation, followed by glucuronidation or sulfation. nih.gov
Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in Metabolism of Deuterated Analogs
The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a vast array of xenobiotics, including drugs. nih.govnih.gov Specifically, CYP2D6 is the primary enzyme responsible for the metabolism of the active metabolites of tetrabenazine (B1681281) and its deuterated analogs. drugbank.comnih.govresearchgate.net Minor contributions to the metabolism are also made by CYP1A2 and CYP3A4/5. drugbank.comaustedohcp.com
The strategic placement of deuterium (B1214612) atoms at key metabolic sites in deutetrabenazine, which leads to the formation of this compound, significantly attenuates the rate of metabolism by CYP2D6. drugbank.com This is due to the carbon-deuterium bond being stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. nih.gov Consequently, the breakdown of the active metabolites is slowed, leading to a prolonged therapeutic effect. drugbank.com
Deuterium Kinetic Isotope Effects (KIE) on Metabolic Stability and Pathway Flux
The substitution of hydrogen with deuterium at metabolically labile positions is a key strategy in drug design to enhance metabolic stability. This approach leverages the deuterium kinetic isotope effect (KIE).
Quantitative Assessment of Deuterium-Induced Attenuation of Metabolism in Research Models
The deuterium substitution in this compound leads to a quantifiable reduction in its metabolic rate. This attenuation is a direct consequence of the kinetic isotope effect. nih.govnih.gov The C-D bond is stronger and requires more energy to break than a C-H bond, thus slowing down the CYP2D6-mediated metabolism. nih.gov
A study investigating the effect of a potent CYP2D6 inhibitor, paroxetine (B1678475), on the pharmacokinetics of deutetrabenazine provides further quantitative evidence. The administration of paroxetine increased the exposure (AUC) to total (α + β)-HTBZ by approximately threefold. d-nb.info This increase is notably less than what has been reported for tetrabenazine under similar conditions, highlighting the reduced reliance on CYP2D6 for metabolism due to deuteration. d-nb.info
Table 1: Pharmacokinetic Parameters of Deuterated vs. Non-deuterated Tetrabenazine Metabolites
| Parameter | Deuterated (α+β)-HTBZ | Non-deuterated (α+β)-HTBZ |
| Half-life (t½) | ~9-10 hours | ~4-5 hours |
| Peak Plasma Concentration (Cmax) | 40-50% lower | Higher |
| Dosing Frequency | Twice daily | Up to three times daily |
This table provides a comparative overview of key pharmacokinetic parameters, illustrating the impact of deuteration on the metabolism of tetrabenazine's active metabolites.
Implications of KIE for Pharmacokinetic Modeling in Preclinical Studies
The kinetic isotope effect has significant implications for the pharmacokinetic modeling of this compound in preclinical studies. The altered metabolic rate necessitates adjustments to standard pharmacokinetic models to accurately predict the drug's behavior in vivo. The extended half-life and lower peak concentrations resulting from the KIE must be factored into models to predict steady-state concentrations and inform dosing strategies.
Preclinical models must account for the reduced clearance and altered volume of distribution of the deuterated metabolites. These models are crucial for predicting human pharmacokinetics and for establishing a therapeutic window that maximizes efficacy while minimizing potential adverse effects. The more stable and predictable plasma concentrations of this compound can lead to a more favorable and manageable clinical profile. drugbank.com
Use of this compound as a Stable Isotope Tracer in Metabolic Pathway Elucidation
Stable isotope tracers are invaluable tools in metabolic research, allowing for the detailed mapping of biochemical pathways. nih.govnih.gov By introducing a labeled compound into a biological system, researchers can track the movement of the isotope through various metabolic transformations. frontiersin.orgvanderbilt.edumssm.edu
This compound, with its six deuterium atoms, can serve as a stable isotope tracer to elucidate its own metabolic fate and the pathways it influences. nih.gov By using techniques like mass spectrometry, researchers can distinguish between the deuterated compound and its non-deuterated counterparts, as well as their respective metabolites. nih.gov This allows for a precise understanding of how the deuteration affects the metabolic cascade and can help in identifying previously unknown metabolites or pathways. This approach provides a powerful method to study the impact of genetic variations, such as those in CYP enzymes, on drug metabolism. mssm.edu
Analytical Methodologies for D6 Alpha Dihydrotetrabenazine in Research Environments
Development and Validation of Quantitative Bioanalytical Assays
The accurate quantification of D6-alpha-dihydrotetrabenazine in biological matrices such as plasma is fundamental for preclinical and clinical research. Bioanalytical assays must be rigorously developed and validated to ensure precision, accuracy, and reliability, often following guidelines from regulatory bodies like the Food and Drug Administration (FDA). nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Compound Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preferred technology for the quantitative analysis of this compound and its related compounds in biological fluids. nih.govnih.gov This technique offers unparalleled sensitivity and selectivity, allowing for the precise measurement of low-concentration analytes in complex mixtures. eijppr.comresearchgate.net
Research on the non-deuterated analogue, alpha-dihydrotetrabenazine, provides a strong foundation for the methodology applicable to the D6 variant. A validated LC-MS/MS method for the simultaneous quantification of tetrabenazine (B1681281) and its active metabolites, α-dihydrotetrabenazine and β-dihydrotetrabenazine, in human plasma has been successfully developed. nih.gov In these methods, the analytes are first separated from other matrix components using high-performance liquid chromatography (HPLC) and then detected and quantified by a tandem mass spectrometer. nih.govresearchgate.net The mass spectrometer is typically operated in the multiple reaction-monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.govresearchgate.net For instance, a reported method for α-dihydrotetrabenazine utilized a precursor ion at m/z 320.2 and a product ion at m/z 302.4. researchgate.net Given the known mass difference from deuteration, a similar MRM strategy would be adapted for this compound.
The chromatographic separation is commonly achieved using a reversed-phase C18 column. nih.gov Mobile phases often consist of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as ammonium (B1175870) acetate, run in either an isocratic or gradient mode to ensure effective separation of the analytes from endogenous interferences. nih.govresearchgate.net The high throughput of these methods is a significant advantage, with run times as short as 2.5 minutes per sample, enabling the analysis of large batches of research samples efficiently. nih.gov
Interactive Data Table: Exemplar LC-MS/MS Parameters for Dihydrotetrabenazine (B1670615) Analysis
| Parameter | Condition | Source |
| Chromatography System | HPLC or UHPLC System | nih.govresearchgate.net |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.net |
| Analytical Column | Zorbax SB C18, 50 x 4.6 mm, 3.5 µm | researchgate.net |
| Mobile Phase | Acetonitrile and 5 mM Ammonium Acetate (60:40, v/v) | nih.gov |
| Flow Rate | 0.8 mL/min | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Linear Range (α-DHTBZ) | 0.50–100 ng/mL | nih.gov |
| Internal Standard | Tetrabenazine-d7 | nih.gov |
Methodological Considerations for Sample Preparation and Matrix Effects in Research Specimens
The complexity of biological matrices like plasma or brain tissue necessitates a robust sample preparation strategy to remove interfering substances before LC-MS/MS analysis. nih.govresearchgate.net The goal is to isolate the analyte of interest, this compound, from proteins, phospholipids, salts, and other endogenous components that can adversely affect the analysis. nih.govmedipharmsai.com
One of the most significant challenges in LC-MS/MS bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency (either suppression or enhancement) of the analyte due to co-eluting compounds from the sample matrix. eijppr.comnih.gov This can lead to inaccurate and imprecise results if not properly managed. eijppr.com Evaluation of matrix effects is a critical component of method validation. nih.gov This is typically done by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution. nih.govnih.gov The use of a co-eluting SIL-IS is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte. nih.govmedipharmsai.com
Common sample preparation techniques used to minimize matrix effects include:
Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up complex samples. nih.govresearchgate.net For tetrabenazine and its metabolites, C18 SPE cartridges have been successfully used. nih.govresearchgate.net The process involves loading the plasma sample onto the cartridge, washing away interferences with a weak solvent, and then eluting the analyte and internal standard with a stronger organic solvent. This method provides high recovery and significantly cleaner extracts compared to other techniques. researchgate.net
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). researchgate.net It is an effective technique for removing non-lipid interferences but can be more labor-intensive than SPE. researchgate.net
Protein Precipitation (PPT): This is a simpler and faster method where a large excess of an organic solvent (like acetonitrile) is added to the plasma sample to precipitate proteins. nih.gov While quick, the resulting supernatant may still contain significant amounts of other matrix components like phospholipids, which can cause matrix effects. researchgate.net
Interactive Data Table: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Source |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High recovery, clean extracts, high selectivity, can be automated. | Can be more expensive and require more method development. | nih.govresearchgate.net |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Effective for removing non-lipid interferences, relatively inexpensive. | Can be labor-intensive, may use large volumes of organic solvents. | researchgate.net |
| Protein Precipitation (PPT) | Proteins are precipitated out of solution using an organic solvent or acid. | Simple, fast, low cost. | Less clean extracts, potential for significant matrix effects from phospholipids. | researchgate.netnih.gov |
Techniques for the Isolation and Characterization of this compound from Complex Biological Matrices for Research
Beyond quantification, the isolation and structural characterization of this compound and its potential metabolites from biological matrices are crucial for a comprehensive understanding of its disposition in research studies. nih.gov The metabolic pathway of deutetrabenazine (which produces D6-dihydrotetrabenazine metabolites) is expected to be identical to that of tetrabenazine, with no new metabolites formed. researchgate.netnih.gov
The process of isolation and characterization typically involves several steps. Initial isolation from the biological matrix is achieved using the sample preparation techniques described above, such as SPE or LLE, often on a larger scale to obtain sufficient material. nih.gov Further purification can be achieved using preparative HPLC.
Once an adequate amount of the purified compound is obtained, a suite of analytical techniques is employed for its structural confirmation and characterization:
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecule, which can be used to confirm its elemental composition. This is a key step in identifying unknown metabolites. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, provides detailed information about the chemical structure, connectivity of atoms, and stereochemistry of the molecule. For a deuterated compound like this compound, ²H-NMR can be used to confirm the location and extent of deuterium (B1214612) incorporation.
X-ray Crystallography: If the isolated compound can be crystallized, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure and absolute stereochemistry. researchgate.netnih.gov This has been performed for tetrabenazine enantiomers to determine their absolute configurations. researchgate.net
In research studies, metabolite profiling is often conducted using LC-MS/MS systems capable of HRMS, sometimes in conjunction with online radio-detection if a radiolabeled version of the drug (e.g., ¹⁴C-deutetrabenazine) is used. nih.gov The proposed structures of any identified metabolites are then typically confirmed by comparison with authentic chemical standards prepared by synthesis. nih.gov
Conclusion
D6-alpha-dihydrotetrabenazine stands as a testament to the power of subtle chemical modifications in advancing neuroscience research. Its enhanced metabolic stability, a direct result of deuterium (B1214612) incorporation, provides researchers with a more robust and reliable tool to investigate the intricate workings of the vesicular monoamine transporter 2. The insights gained from studies utilizing this and similar deuterated compounds continue to deepen our understanding of neurotransmitter regulation and its role in health and disease, paving the way for the development of novel therapeutic strategies for a range of neurological disorders.
Theoretical Implications and Future Research Directions
Advancements in Understanding VMAT2 Biology through Deuterated Ligand Research
The vesicular monoamine transporter 2 (VMAT2) is a critical protein responsible for packaging monoamine neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) into synaptic vesicles. nih.govresearchgate.net Its proper function is essential for normal neurotransmission, and its dysregulation is implicated in various neurological and psychiatric disorders. elifesciences.org Research using deuterated ligands, particularly the active metabolites of deutetrabenazine such as D6-alpha-dihydrotetrabenazine, offers a unique lens through which to study VMAT2 biology.
The primary advantage of deuteration in this context is the kinetic isotope effect. portico.orgwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450. nih.gov This resistance slows down the metabolism of the active compound. nih.gov For researchers, this engineered metabolic stability is a powerful tool. It results in a longer half-life and more stable plasma concentrations of the active VMAT2 inhibitor, this compound, compared to its non-deuterated counterpart. nih.govcambridge.org
This extended and more predictable interaction allows for a more precise examination of VMAT2 binding kinetics, occupancy, and its role in monoamine uptake over time without the confounding variable of rapid metabolic degradation. nih.gov It enables researchers to maintain a steady-state concentration of the ligand, facilitating more controlled experiments to probe the transporter's function and its response to inhibition. Furthermore, cryo-electron microscopy (cryo-EM) studies have begun to reveal the high-resolution structure of VMAT2, showing how inhibitors like tetrabenazine (B1681281) bind and lock the transporter in a specific, inhibited state. elifesciences.orgbiorxiv.orgelifesciences.org The use of metabolically stable deuterated ligands like this compound in such structural biology studies could help capture clearer, more stable snapshots of the ligand-transporter complex, further refining our understanding of the precise molecular interactions that govern VMAT2 inhibition.
Potential for this compound in Advancing Tracer Development for Molecular Imaging Research
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo quantification of biological targets. nih.gov For neurodegenerative disorders like Parkinson's disease, PET imaging of VMAT2 provides an objective marker of the integrity of dopamine-producing nerve terminals. nih.govnih.gov Derivatives of dihydrotetrabenazine (B1670615) (DTBZ) are widely used as PET tracers for this purpose. nih.govacs.org
However, the development of ideal PET tracers faces challenges. For instance, some fluorine-18 (B77423) (¹⁸F)-labeled tracers suffer from in vivo defluorination, a metabolic process that releases the radioactive fluoride (B91410) ion, leading to its uptake in bone. nih.govacs.org This can obscure the signal from the brain, complicating image analysis.
Deuteration has emerged as a key strategy to overcome this limitation. Research on a deuterated analogue of an ¹⁸F-labeled VMAT2 tracer, [¹⁸F]FE-DTBZ-d4, has demonstrated the significant advantages of this approach. Compared to its non-deuterated version, the deuterated tracer showed improved in vivo stability, reduced bone uptake, and consequently, higher brain uptake. nih.gov These improvements lead to a better imaging agent for the quantification of VMAT2. nih.gov
The success of these deuterated tracers is intrinsically linked to the properties of their active metabolites, like this compound. A deeper understanding of the pharmacokinetics and binding characteristics of this compound can directly inform the design of next-generation PET tracers. By leveraging the stability conferred by deuteration, researchers can develop more robust and sensitive imaging tools for studying VMAT2 distribution and density in both healthy aging and disease states, potentially leading to earlier diagnosis and more effective monitoring of disease progression. nih.gov
Table 1: Comparison of Deuterated vs. Non-Deuterated VMAT2 PET Tracers in Non-Human Primates
| Property | [¹⁸F]FE-DTBZ-d4 (Deuterated) | [¹⁸F]FE-DTBZ (Non-deuterated) | [¹¹C]DTBZ (Non-deuterated) | Reference |
|---|---|---|---|---|
| Brain Uptake (SUV) | Higher (4.28 ± 1.01) | Lower (3.43 ± 0.54) | Lower (3.06 ± 0.32) | nih.gov |
| In Vivo Stability | Increased | Metabolized by defluorination | Less stable than ¹⁸F tracers | nih.govacs.org |
| Bone Uptake | Lower | Higher (due to defluorination) | Not applicable | nih.govacs.org |
| Binding Potential (BPND) in Putamen | Higher (5.5 ± 1.4) | Lower | Lower | nih.gov |
Exploring the Broader Utility of Deuteration in Modulating Pharmacological Properties for Research Purposes
The principles demonstrated by this compound extend far beyond VMAT2 research. The strategic replacement of hydrogen with deuterium (B1214612) is a versatile and powerful tool in medicinal chemistry for modifying a molecule's pharmacological properties for research applications. nih.govnih.gov This "deuterium switch" can be intentionally employed to create superior research probes and tools. uniupo.it
The primary benefits stem from the kinetic isotope effect, which can be harnessed to:
Enhance Metabolic Stability: By slowing down metabolism at specific sites, deuteration prolongs the half-life of a compound. repec.org This is invaluable for in vitro and in vivo studies, as it allows for longer observation periods with less frequent administration and more stable compound concentrations.
Alter Metabolite Profiles: Deuteration can redirect metabolic pathways, a phenomenon known as "metabolic shunting." repec.org This can be used to reduce the formation of undesirable or confounding metabolites, leading to a cleaner pharmacological profile and allowing researchers to study the effects of the parent compound with greater certainty.
Improve Bioavailability: For compounds that undergo significant first-pass metabolism in the gut wall or liver, deuteration can reduce this effect, thereby increasing the amount of the active compound that reaches systemic circulation. gabarx.com
These modifications are not about creating a "better" drug in a therapeutic sense, but about creating a more precise and reliable tool for asking fundamental biological questions. A deuterated compound can serve as a more stable probe to investigate receptor-ligand interactions, enzyme kinetics, and transport processes, providing clearer data by minimizing the complexities of metabolism. wikipedia.org
Unanswered Questions and Emerging Research Avenues for this compound
Despite the advancements facilitated by deuterated compounds, many questions surrounding this compound remain, opening up exciting avenues for future research.
Precise Structural Interactions: While cryo-EM structures of VMAT2 with tetrabenazine exist, high-resolution structural data of VMAT2 in a complex specifically with this compound is a critical next step. elifesciences.orgresearchgate.net Such studies would elucidate the exact binding pose and reveal if the subtle change in bond length and vibrational energy from deuteration has any direct impact on the ligand's fit within the binding pocket.
Pharmacodynamic Nuances: Does deuteration only affect the pharmacokinetics (metabolism), or does it also subtly alter the pharmacodynamics of the molecule? Future research should investigate whether the deuterium atoms on this compound influence its binding affinity (Kᵢ), on/off rates at the VMAT2 transporter, or its selectivity profile compared to its non-deuterated isotopologue. While deuteration did not alter VMAT2 binding in one rat study, more comprehensive investigations are warranted. nih.gov
Off-Target Characterization: The active metabolites of deutetrabenazine are highly specific for VMAT2. hmpgloballearningnetwork.com However, some studies have noted that the inactive (-) isomers show some affinity for other receptors, such as the serotonin 5HT7 receptor. cambridge.orghmpgloballearningnetwork.com A complete, systematic off-target screening profile for this compound is necessary to fully characterize its specificity and ensure its utility as a precise research tool.
Informing Future Tracer Design: The knowledge gained from [¹⁸F]FE-DTBZ-d4 is substantial, but can it be improved? nih.gov Future studies could explore whether different patterns or locations of deuteration on the dihydrotetrabenazine scaffold could further enhance tracer stability and imaging characteristics. Could this knowledge be applied to develop superior tracers for other challenging CNS targets, such as alpha-synuclein, where low target density requires ligands with extremely high affinity and stability? nih.govmdpi.comalzforum.org
Q & A
Basic: What are the validated synthetic routes for D6-alpha-dihydrotetrabenazine, and how can isotopic labeling (e.g., deuterium) be integrated into its synthesis?
Methodological Answer:
Synthesis typically involves reductive amination of tetrabenazine derivatives, followed by stereoselective hydrogenation. Isotopic labeling (e.g., deuterium at specific positions) requires substitution with deuterated reagents (e.g., NaBD4 for reduction) under controlled conditions. Optimize reaction parameters (temperature, solvent polarity) to minimize isotopic dilution and maximize yield. Characterization via NMR (e.g., ²H-NMR for deuterium incorporation) and LC-MS ensures isotopic purity .
Advanced: How should researchers design pharmacokinetic (PK) studies to evaluate this compound’s bioavailability and metabolite profiling in vivo?
Methodological Answer:
Use radiolabeled isotopes (³H or ¹⁴C) to trace absorption and distribution. Employ compartmental modeling to analyze PK parameters (e.g., t₁/₂, Cmax). For metabolite identification, combine high-resolution mass spectrometry (HRMS) with in vitro hepatocyte assays to map metabolic pathways. Ensure cross-validation between in silico predictions (e.g., CYP450 interaction models) and in vivo data to resolve discrepancies .
Advanced: What statistical frameworks are recommended to resolve contradictions in reported binding affinities of this compound across studies?
Methodological Answer:
Apply meta-analysis with random-effects models to account for inter-study variability. Validate assays using standardized controls (e.g., reference ligands with known Kd values). Use Bland-Altman plots to assess systematic bias between methodologies (e.g., SPR vs. ITC). Transparent reporting of buffer conditions, temperature, and protein batch variability is critical .
Advanced: How can molecular docking and molecular dynamics (MD) simulations elucidate this compound’s interaction with vesicular monoamine transporter 2 (VMAT2)?
Methodological Answer:
Perform ensemble docking across multiple VMAT2 conformations (PDB IDs: e.g., 6CM4) to account for structural flexibility. Validate predictions with alanine scanning mutagenesis to identify critical binding residues. MD simulations (≥100 ns) in explicit solvent can assess stability of ligand-protein interactions. Cross-correlate results with cryo-EM data to resolve conformational selection vs. induced-fit mechanisms .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and stereochemical configuration?
Methodological Answer:
- HPLC-DAD : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.
- ¹H/¹³C-NMR : Assign stereochemistry via NOESY/ROESY for spatial proximity analysis.
- X-ray crystallography : Confirm absolute configuration via single-crystal diffraction (e.g., Cu-Kα radiation).
- Elemental analysis : Validate stoichiometry with ≤0.3% deviation .
Advanced: How do researchers address batch-to-batch variability in this compound synthesis for reproducible in vitro assays?
Methodological Answer:
Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs: e.g., enantiomeric excess, residual solvents).
- Use design of experiments (DoE) to optimize reaction parameters (e.g., pH, catalyst loading).
- Apply process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR).
Batch consistency is validated via multivariate analysis (PCA/PLS) of spectroscopic and chromatographic data .
Advanced: What in vivo models are optimal for studying this compound’s efficacy in dopamine regulation, and how are confounders controlled?
Methodological Answer:
- Rodent models : Use transgenic mice (e.g., DAT-KO) to isolate VMAT2-specific effects.
- Microdialysis : Measure striatal dopamine levels pre/post-administration with HPLC-ECD .
- Control confounders via:
Basic: What are the ethical and methodological considerations for human trials involving this compound?
Methodological Answer:
- Phase I trials : Use accelerated titration designs to minimize participant exposure.
- Informed consent : Disclose risks of extrapyramidal symptoms (EPS) and monitor via Simpson-Angus Scale .
- Data safety boards : Review adverse events (AEs) in real-time.
- Placebo controls : Double-blinding with matched capsules to reduce bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
